Triisopropylsilyl acrylate

概述

描述

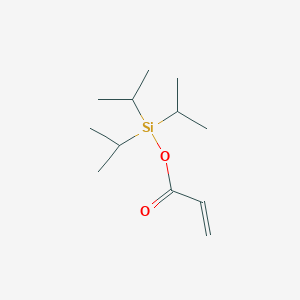

Triisopropylsilyl acrylate is an organic silicon compound with the chemical formula C12H24O2Si. It is a colorless to almost colorless liquid with low viscosity and low surface tension. This compound is soluble in organic solvents such as ethers, ketones, and benzene, but it is insoluble in water . This compound is known for its high stability and heat resistance, making it a valuable component in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Triisopropylsilyl acrylate is typically synthesized by reacting a silylating agent, such as 3-(triisopropylsilyl)propanol, with an acrylate under acidic conditions. The reaction involves the esterification of the hydroxyl group of the silylating agent with the carboxyl group of the acrylate .

Industrial Production Methods: In industrial settings, the preparation of high-purity this compound involves the following steps:

- Mixing triisopropyl silanol, a solvent, and an acid-binding agent in specific proportions.

- Adding acryloyl chloride dropwise at a controlled temperature (0-80°C).

- Continuously reacting the mixture for a specified duration.

- Filtering and purifying the product through distillation to obtain high-purity this compound .

化学反应分析

Polymerization Reactions

TISA serves as a critical monomer in copolymer synthesis, particularly for marine antifouling coatings. In radical copolymerization with zinc-2-ethylhexanoate methacrylate (Zn-monomer), ethyl acrylate (EA), and methyl methacrylate (MMA), TISA forms hydrolysable polymers with controlled self-peeling properties .

Key Data:

| Copolymer | TISA Content (wt%) | Zn-Monomer (wt%) | Mn (g/mol) | Hydrolysis Rate (mass loss/day) |

|---|---|---|---|---|

| Zn/Si-1 | 34 | 4 | 1,200 | 0.012% |

| Zn/Si-3 | 28 | 10 | 5,000 | 0.028% |

| Zn/Si-6 | 19 | 19 | 14,900 | 0.035% |

Mechanism :

-

TISA's triisopropylsilyl group enhances hydrophobicity, while Zn-monomer introduces ionic exchange sites.

-

Hydrolysis in seawater cleaves silyl ester bonds, generating hydrophilic carboxylate groups that promote gradual surface erosion .

Hydrolysis and Degradation

TISA-containing copolymers exhibit tunable degradation profiles in aqueous environments:

Hydrolysis Kinetics:

| Immersion Time (h) | Zn/Si-3 Mass Loss (%) | Zn/Si-6 Mass Loss (%) |

|---|---|---|

| 250 | 0.12 | 0.18 |

| 500 | 0.25 | 0.32 |

| 750 | 0.31 | 0.40 |

Factors Influencing Degradation :

-

Steric hindrance : Bulky triisopropyl groups slow hydrolysis compared to trimethylsilyl analogs.

-

Zinc content : Higher Zn-monomer ratios accelerate ionic exchange, increasing mass loss .

Enzymatic Reactions

TISA derivatives undergo enantioselective hydrolysis using lipases:

-

Candida antarctica lipase B (CAL-B) catalyzes the acetylation of TISA-derived alcohols with >99% enantiomeric excess (ee) .

-

Candida rugosa lipase hydrolyzes acetate derivatives back to alcohols (53% yield, ee >99%) .

Application :

-

Enables asymmetric synthesis of chiral building blocks for pharmaceuticals.

Click Chemistry and Cycloaddition

TISA participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

-

Reaction with azides (e.g., 14 , 15 ) yields triazolyl alkynylcarbinols (rac-16 , rac-17 ) with 66–91% yields .

-

Subsequent desilylation with TBAF produces terminal alkynes (rac-18 , rac-19 ) .

Scheme :

textTISA + Azide → CuAAC → Triazole → TBAF → Terminal Alkyne

Comparative Reactivity with Structural Analogs

TISA's reactivity is distinct due to its steric bulk:

| Compound | Steric Hindrance | Hydrolysis Rate | Thermal Stability |

|---|---|---|---|

| Triisopropylsilyl acrylate | High | Moderate | Excellent |

| Trimethylsilyl acrylate | Low | Fast | Moderate |

| Triethylsilyl acrylate | Moderate | Moderate | Good |

Key Insight :

-

TISA’s slow hydrolysis makes it ideal for long-lasting antifouling coatings, whereas trimethylsilyl analogs suit rapid-release applications .

Antifouling Performance

Zn/Si-acrylate copolymers inhibit diatom (Phaeodactylum tricornutum) adhesion:

科学研究应用

Chemical Properties and Structure

TISA is characterized by its triisopropylsilyl group attached to an acrylate moiety, which enhances its stability and reactivity. The chemical formula for TISA is C₁₃H₂₄O₂Si, with a CAS number of 157859-20-6. It appears as a colorless liquid with a density of approximately 0.910 g/cm³.

Organic Synthesis

TISA serves as a protecting group for carboxylic acids, allowing chemists to mask the reactivity of these groups while performing other transformations. This selective protection is crucial for synthesizing complex molecules. Upon treatment with specific reagents, the TISA group can be easily removed to regenerate the free carboxylic acid.

Case Study: Steglich Rearrangement

In the Steglich rearrangement, TISA can be employed to convert carboxylic acids to amides, showcasing its utility in organic reactions. The ability to use TISA in such reactions highlights its versatility as a reagent.

Polymer Chemistry

TISA acts as a valuable monomer for synthesizing various polymers. When polymerized, it forms polyacrylates that exhibit unique properties such as good thermal stability, hydrophobicity, and biocompatibility. These polymers have potential applications in:

- Drug delivery systems

- Photoresists for microelectronics

- Coatings and adhesives

Table 1: Properties of TISA-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Hydrophobicity | Significant |

| Biocompatibility | Yes |

Applications in Drug Delivery

The biocompatibility of TISA-derived polymers makes them suitable for drug delivery applications. Research indicates that these polymers can encapsulate drugs effectively and release them in a controlled manner. This property is particularly beneficial in targeted therapy where precise drug delivery is crucial.

Use in Coatings and Adhesives

TISA's hydrophobic properties enable its use in formulating coatings that resist water and other environmental factors. These coatings are essential in various industries, including automotive and construction, where durability and resistance to moisture are paramount.

Stabilization of Miniemulsions

Recent studies have demonstrated that triisopropylsilyl-protected poly(acrylic acid) can be used as a surfactant in inverse miniemulsions . This application capitalizes on the surfactant properties of TISA-based polymers to stabilize emulsions effectively.

Case Study: Inverse Miniemulsions

In experiments involving water-in-oil miniemulsions stabilized by TISA derivatives, researchers found that these emulsions exhibited better stability compared to traditional surfactants . This finding opens avenues for advanced formulations in cosmetics and pharmaceuticals.

作用机制

The mechanism of action of triisopropylsilyl acrylate involves its ability to form stable bonds with other molecules, enhancing the properties of the resulting materials. The compound’s molecular targets include hydroxyl groups and other nucleophilic sites, where it forms ester bonds. This interaction leads to improved stability, heat resistance, and performance of the materials it is incorporated into .

相似化合物的比较

- Triisopropylsilyl methacrylate

- Triisopropylsilyl prop-2-enoate

- Acryloxytriisopropylsilane

Comparison: Triisopropylsilyl acrylate is unique due to its specific combination of stability, heat resistance, and solubility properties. Compared to similar compounds, it offers superior performance in applications requiring high stability and resistance to environmental factors .

生物活性

Triisopropylsilyl acrylate (TIPS-A) is an organosilicon compound that has garnered attention in various fields, particularly in biomedical applications. Its unique chemical structure allows it to function effectively as a reactive monomer in polymer synthesis, which can lead to innovative materials with diverse biological activities. This article reviews the biological activity of TIPS-A, focusing on its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a triisopropylsilyl group attached to an acrylate moiety. This structure imparts specific properties that enhance its reactivity and compatibility with various biological systems. The compound's formula is , and it is often utilized in the synthesis of polymers that serve as drug delivery systems, tissue scaffolds, and other biomedical applications .

Biological Applications

1. Drug Delivery Systems

TIPS-A has been employed in the development of drug delivery systems due to its ability to form stable polymeric structures that can encapsulate therapeutic agents. These systems can improve the bioavailability and controlled release of drugs, enhancing therapeutic efficacy while minimizing side effects.

2. Tissue Engineering

The compound is also significant in tissue engineering applications, where it serves as a component in hydrogels and scaffolds designed for cell growth and tissue regeneration. The incorporation of TIPS-A into polymer matrices can improve mechanical properties and biocompatibility, facilitating cellular attachment and proliferation .

The biological activity of TIPS-A is primarily attributed to its polymerization behavior and the resulting physical properties of the synthesized materials. The compound undergoes radical polymerization, resulting in crosslinked networks that can mimic the extracellular matrix (ECM) found in natural tissues. This mimicking effect promotes cell adhesion and growth, which are critical for successful tissue engineering .

Research Findings

Recent studies have explored various aspects of TIPS-A's biological activity:

- Cytotoxicity Studies : Research indicates that TIPS-A exhibits low cytotoxicity when incorporated into polymeric systems, making it suitable for biomedical applications. In vitro studies demonstrated that cells cultured on TIPS-A-based scaffolds maintained high viability rates, indicating good biocompatibility .

- Antibacterial Properties : Some formulations containing TIPS-A have shown antibacterial activity, which is crucial for preventing infections in wound healing and surgical applications. The exact mechanisms are still under investigation but may involve the disruption of bacterial cell membranes by the polymeric structures formed from TIPS-A .

- Regenerative Medicine : In regenerative medicine, TIPS-A-based hydrogels have been shown to support the differentiation of stem cells into desired lineages, such as chondrocytes for cartilage repair. The hydrogels provide a conducive environment for cell growth and tissue formation .

Table 1: Summary of Biological Activity Studies on TIPS-A

属性

IUPAC Name |

tri(propan-2-yl)silyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2Si/c1-8-12(13)14-15(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSIXYSSKXAOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166323 | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157859-20-6 | |

| Record name | Tris(1-methylethyl)silyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157859-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157859206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-isopropyl silyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylsilyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Triisopropylsilyl acrylate suitable for marine antifouling applications?

A1: TIPSA's utility in marine antifouling stems from its ability to form hydrolyzable polymers. When incorporated into polyurethane coatings, these polymers create a unique self-renewing surface. [, ] Essentially, the TIPSA-containing polymer undergoes hydrolysis in seawater, gradually degrading and releasing the polymer fragments and any embedded antifouling agents into the surrounding environment. This continuous degradation and renewal process prevents the accumulation of marine organisms on the coated surface. [, ]

Q2: How does the structure of the polymer, particularly the incorporation of this compound, affect its degradation rate in seawater?

A2: Research indicates that both the main chain composition and the presence of TIPSA side chains significantly influence the polymer's degradation rate. Increasing the density of ester groups within the polymer's main chain accelerates the degradation process. [] Similarly, longer TIPSA side chains also contribute to a faster degradation rate. [] This control over degradation rate is crucial for tailoring the performance of antifouling coatings for specific marine environments.

Q3: Besides its degradation properties, are there other advantages of using this compound in marine coatings?

A3: Yes, the hydrolysis of TIPSA in seawater leads to another beneficial effect. As the TIPSA side chains cleave, they leave behind hydrophilic groups on the polymer surface. [] This shift towards a more hydrophilic surface reduces the frictional drag experienced by the coated object moving through water. [] Therefore, incorporating TIPSA not only contributes to antifouling but also improves the hydrodynamic properties of the coated surface.

Q4: Can this compound be used to create polymers with other acrylate monomers?

A4: Yes, TIPSA can be copolymerized with various other acrylate monomers, offering versatility in material design. Studies have shown its successful polymerization with Methyl methacrylate and Butyl acrylate. [] This ability to form copolymers with controlled compositions allows for fine-tuning the properties of the resulting material, expanding its potential applications beyond marine coatings.

Q5: What are the environmental implications of using this compound-based coatings?

A5: This is an important consideration. While TIPSA-based coatings show promise, research into their long-term environmental impact is ongoing. It's crucial to investigate the potential effects of released polymer fragments and antifouling agents on marine ecosystems. [] Sustainable antifouling solutions require a balance between effectiveness and minimizing any negative ecological consequences.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。